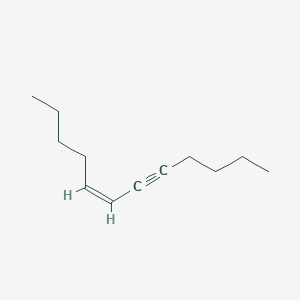

(Z)-dodec-5-en-7-yne

Description

Structure

3D Structure

Properties

CAS No. |

16336-83-7 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

(Z)-dodec-5-en-7-yne |

InChI |

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9- |

InChI Key |

RAWCIZOYSXHPJN-LUAWRHEFSA-N |

SMILES |

CCCCC=CC#CCCCC |

Isomeric SMILES |

CCCC/C=C\C#CCCCC |

Canonical SMILES |

CCCCC=CC#CCCCC |

Synonyms |

(Z)-5-Dodecen-7-yne |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z Dodec 5 En 7 Yne and Analogous Enynes

Stereoselective Synthesis of (Z)-Enynes

Control over the geometry of the double bond is paramount in the synthesis of enynes. The thermodynamically less stable (Z)-isomer often presents a significant synthetic challenge, necessitating the development of highly specific catalytic systems. organic-chemistry.orgnih.gov Methodologies leveraging transition metals such as palladium, nickel, copper, and silver, as well as classic reactions like selective hydrogenation and hydroboration, have been established to address this challenge.

The partial catalytic hydrogenation of alkynes is a foundational method for the stereoselective synthesis of (Z)-alkenes. thieme-connect.de This process relies on the syn-addition of hydrogen atoms across the triple bond, which, when performed on a catalyst surface, typically results in the formation of a cis or (Z)-configured double bond. chemistrytalk.orglibretexts.org

A cornerstone of this approach is the use of the Lindlar catalyst. samaterials.comthieme-connect.de This heterogeneous catalyst consists of palladium supported on calcium carbonate (CaCO₃) and is intentionally "poisoned" with a lead salt, such as lead acetate (B1210297), and an inhibitor like quinoline (B57606). rsc.orglibretexts.orgsamaterials.com The poison deactivates the most active sites on the palladium surface, which prevents the over-reduction of the alkyne to a fully saturated alkane and ensures the reaction stops at the alkene stage. libretexts.orgthieme-connect.de The quinoline further enhances selectivity for the (Z)-alkene. thieme-connect.de This method has been widely applied in the synthesis of natural products. thieme-connect.denyxxb.cn

While palladium-based systems are highly effective, efforts have been made to develop catalysts based on more abundant and lower-cost metals. Nickel-based catalysts, for instance, have been investigated for these transformations. Nickel nanoparticles (Ni-NPs) in nitrile-functionalized ionic liquids have been shown to selectively hydrogenate alkynes to (Z)-alkenes under mild conditions (30–50 °C and 1–4 bar H₂ pressure). rsc.org

Table 1: Catalysts for Z-Selective Alkyne Hydrogenation

| Catalyst System | Components | Key Features | Citations |

|---|---|---|---|

| Lindlar Catalyst | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Prevents over-hydrogenation to alkanes; high (Z)-selectivity via syn-addition. | rsc.orglibretexts.orgsamaterials.comthieme-connect.de |

| Ionic Liquid-Doped Nickel | Ni-NPs, Nitrile-functionalized imidazolium (B1220033) ionic liquid | Lower-cost alternative to palladium; operates under mild temperature and pressure. | rsc.org |

The hydroboration of conjugated diynes provides a precise route to (Z)-enynes. This two-step process involves the selective addition of a B-H bond across one of the triple bonds, followed by the replacement of the boron group with a proton.

Specifically, the synthesis of (Z)-5-dodecen-7-yne (17a) has been achieved starting from dodeca-5,7-diyne (13a). rsc.org The monohydroboration of the diyne is carried out with a sterically hindered borane, such as disiamylborane (B86530) or dicyclohexylborane, which adds with high regio- and stereoselectivity. rsc.orgmdpi.com Subsequent protonolysis of the resulting enynylborane intermediate (16a) with a mild acid like acetic acid furnishes the desired (Z)-enyne. rsc.orgmdpi.com This method has demonstrated high yields and selectivity, making it a valuable tool for preparing specific enyne isomers. rsc.org For example, the reaction of dodeca-5,7-diyne with disiamylborane followed by protonolysis yielded (Z)-5-dodecen-7-yne in 83% yield. rsc.org

Table 2: Synthesis of (Z)-5-Dodecen-7-yne via Hydroboration-Protonolysis

| Diyne Substrate | Hydroborating Agent | Protonolysis Agent | Product | Yield | Citations |

|---|---|---|---|---|---|

| Dodeca-5,7-diyne | Disiamylborane | Acetic Acid | (Z)-5-dodecen-7-yne | 83% | rsc.org |

| Dodeca-5,7-diyne | Dicyclohexylborane | Acetic Acid | (Z)-5-dodecen-7-yne | - | researchgate.netresearchgate.net |

Copper catalysis offers versatile and efficient pathways for the synthesis of (Z)-enynes. These methods often operate under mild conditions and exhibit broad functional group tolerance. acs.orgnih.gov

One prominent strategy is the copper-catalyzed semireduction of 1,3-diynes. acs.org This reaction utilizes pinacolborane (HBpin) as the reducing agent in the presence of a copper(II) acetate catalyst and a ligand such as Xantphos. The process involves a cis-hydroboration of one alkyne unit, forming an unstable boryl-1,3-enyne intermediate that undergoes rapid protodeboronation with water to yield the (Z)-1,3-enyne with excellent stereoselectivity. acs.orgresearchgate.net

Another innovative copper-catalyzed approach involves the stereoselective addition of alkynes to ketenimine intermediates. researcher.life These intermediates are generated in situ from a sulfonyl azide-alkyne cycloaddition cascade, and their subsequent reaction with another alkyne molecule, catalyzed by copper and an amine, leads to the formation of (Z)-1,3-enynes. researcher.life Furthermore, copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes allows for the formation of various enynes with complete retention of the vinylsiloxane's stereochemistry. organic-chemistry.org

Table 3: Selected Copper-Catalyzed Syntheses of (Z)-Enynes

| Reaction Type | Catalyst System | Reactants | Key Feature | Citations |

|---|---|---|---|---|

| Semireduction of Diynes | Cu(OAc)₂, Xantphos | 1,3-Diyne, HBpin, H₂O | Sequential borylation-protodeboronation affords (Z)-enynes. | acs.orgresearchgate.net |

| Addition to Ketenimines | Copper/Amine | Sulfonyl azide, Alkyne | Trapping of in situ generated ketenimines gives (Z)-1,3-enynes. | researcher.life |

| Hiyama-Type Coupling | CuI/L-proline | Vinylsiloxane, Bromoalkyne | Full retention of vinyl group stereochemistry. | organic-chemistry.org |

Palladium catalysis is a powerful tool for constructing C-C bonds, and several stereoselective methods for (Z)-enyne synthesis have been developed. thieme-connect.commit.edu The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a widely used method for enyne synthesis. organic-chemistry.orgresearchgate.netmdpi.com

A highly stereospecific approach involves the palladium(II)/copper(I)-catalyzed cross-coupling of (Z)-bis-vinylic tellurides with terminal alkynes. thieme-connect.comresearchgate.net This reaction proceeds with complete retention of the double bond's (Z)-configuration. thieme-connect.com The optimal conditions for this transformation were found to be a combination of PdCl₂ and CuI as the catalytic system, with triethylamine (B128534) (Et₃N) as the base in methanol (B129727) (MeOH) at room temperature. thieme-connect.com This method avoids the need to prepare vinylmetals or haloalkynes and tolerates functional groups like hydroxyls without protection. acs.org

Additionally, the synthesis of highly substituted (Z)-1,3-dienes, which are structurally analogous to enynes, can be achieved through a dual copper hydride (CuH) and palladium-catalyzed hydroalkenylation of alkynes with enol triflates. mit.edu This process generates a geometrically pure vinyl-Cu(I) species in situ, which then couples with the alkyne to produce exclusively (Z)-conjugated dienes. mit.edu

Table 4: Palladium-Catalyzed Cross-Coupling for (Z)-Enyne Synthesis

| Substrates | Catalyst System | Base/Solvent | Product | Key Feature | Citations |

|---|---|---|---|---|---|

| (Z)-bis-Vinylic telluride, Terminal alkyne | PdCl₂/CuI | Et₃N / MeOH | (Z)-Enyne | Complete retention of (Z) stereochemistry. | thieme-connect.comresearchgate.net |

| Alkyne, Enol triflate | CuH / Pd catalyst | - | (Z)-1,3-Diene | In situ generation of a stereopure vinyl-Cu(I) species. | mit.edu |

| vic-Diiodo-(E)-alkenes, Acrylonitrile | Pd(0) Nanoparticles | Na₂CO₃ / H₂O | (Z)-2-Alkene-4-ynenitrile | Stereochemical outcome is dictated by the alkene's electron-withdrawing group. | thieme-connect.com |

Nickel catalysts provide a valuable alternative to palladium, often demonstrating unique reactivity and selectivity in the synthesis of (Z)-enynes. acs.orgnih.gov

A significant method is the nickel-catalyzed cross-coupling of divinylic chalcogenides (selenides and tellurides) with terminal alkynes. acs.orgnih.gov Using a catalyst system of Ni(dppe)Cl₂ and copper(I) iodide (CuI), both (Z,Z)- and (E,E)-divinylic chalcogenides react with terminal alkynes to produce the corresponding (Z)- and (E)-enynes in good yields and with complete retention of configuration. acs.orgnih.gov This approach is notable because it succeeds where palladium catalysts are often ineffective, particularly with divinylic selenides. acs.org

More recently, nickel catalysis has been employed in cascade reactions to create complex, stereodefined alkenes. A nickel-catalyzed arylation of an alkyne followed by an acyl migration allows for the synthesis of all-carbon tetra-substituted alkenes with exclusive (Z)-selectivity. rsc.orgkaust.edu.sa This transformation proceeds through a regioselective syn-aryl nickelation of the alkyne to form a vinyl-Ni intermediate, which then undergoes an intramolecular acyl migration. rsc.org The steric and electronic properties of the phosphine (B1218219) ligands are critical for controlling the high regio- and stereoselectivity of this process. rsc.orgkaust.edu.sa

Table 5: Nickel-Catalyzed Stereoselective Reactions

| Reaction Type | Catalyst System | Reactants | Key Feature | Citations |

|---|---|---|---|---|

| Cross-Coupling | Ni(dppe)Cl₂ / CuI | Divinylic chalcogenide, Terminal alkyne | Complete retention of stereochemistry; effective for substrates inert to Pd catalysts. | acs.orgnih.gov |

| Aryl-Acylation Cascade | Ni catalyst, Phosphine ligand | Alkyne, Boronic acid | Forms all-carbon tetra-substituted (Z)-alkenes via aryl-acylation. | rsc.orgkaust.edu.sa |

Silver catalysis has emerged as a powerful tool for the highly diastereoselective synthesis of (Z)-alkenes from terminal alkynes. organic-chemistry.orgnih.gov This method involves the hydroalkylation of terminal alkynes using alkylboranes as the coupling partners, achieving exceptional (Z)-selectivity (Z:E > 300:1). organic-chemistry.orgnih.govresearchgate.net

The reaction's high stereoselectivity is attributed to a 1,2-metalate rearrangement of a silver borate (B1201080) intermediate, which is a key step in the catalytic cycle. organic-chemistry.orgnih.gov The process typically uses a silver catalyst, such as silver chloride, with a triazole carbene ligand in a nonpolar solvent. organic-chemistry.orgresearchgate.net The alkylboranes can be conveniently prepared in situ. organic-chemistry.org This methodology exhibits broad functional group compatibility, tolerating esters, ketones, aldehydes, and various heterocycles. organic-chemistry.org Its utility has been demonstrated in the synthesis of biologically active molecules. organic-chemistry.org

Table 6: Silver-Catalyzed Hydroalkylation of Terminal Alkynes

| Catalyst System | Reactants | Key Mechanistic Step | Selectivity | Citations |

|---|---|---|---|---|

| AgCl, Triazole carbene ligand | Terminal alkyne, Alkylborane | 1,2-Metalate rearrangement of a silver borate intermediate | Diastereopure (Z)-alkenes (Z:E > 300:1) | organic-chemistry.orgnih.govnih.govresearchgate.net |

Metathesis Reactions in Enyne Synthesis

Enyne metathesis is a powerful and versatile catalytic process that involves the reorganization of bonds between an alkene and an alkyne to form a 1,3-diene structure. beilstein-journals.orgorganic-chemistry.org This transformation is atom-economical and driven by the formation of a thermodynamically stable conjugated diene. beilstein-journals.org Ruthenium carbene complexes are often the catalysts of choice for these reactions due to their functional group tolerance and commercial availability. organic-chemistry.orgchim.it

Alkyne Metathesis Mechanisms and Catalysts

Alkyne metathesis involves the redistribution of alkylidyne units between two alkyne molecules, catalyzed by metal-alkylidyne complexes. wikipedia.org The generally accepted mechanism, proposed by Katz, involves the formation of a metallacyclobutadiene intermediate through a [2+2] cycloaddition between the metal alkylidyne and an alkyne. wikipedia.orgnsf.gov This intermediate then undergoes cycloreversion to yield the new alkyne products. chemistry-reaction.com

Historically, catalyst systems included heterogeneous mixtures of tungsten oxides and silica (B1680970) at high temperatures, and later, homogeneous systems like molybdenum hexacarbonyl with phenol (B47542) additives. wikipedia.orguwindsor.ca Modern advancements have led to the development of well-defined Schrock-type catalysts, which are high-oxidation-state molybdenum or tungsten alkylidyne complexes, and are highly active. beilstein-journals.org For instance, tungsten neopentylidyne complexes are widely used. beilstein-journals.org Air-stable rhenium(V) alkylidyne complexes have also been developed, showing tolerance to various functional groups. wikipedia.org

Table 1: Comparison of Alkyne Metathesis Catalyst Systems

| Catalyst System | Description | Operating Conditions |

|---|---|---|

| Classical Systems | ||

| Tungsten Oxides/Silica | Heterogeneous mixture. wikipedia.orguwindsor.ca | High temperatures (200–450 °C). wikipedia.orguwindsor.ca |

| Mo(CO)6/Phenol | Homogeneous mixture. wikipedia.orguwindsor.ca | High boiling solvents. uwindsor.ca |

| Modern Defined Catalysts | ||

| Schrock Catalysts (Mo, W) | High-oxidation state alkylidyne complexes. beilstein-journals.org | Can be active at room temperature. nsf.gov |

Enyne Metathesis Strategies and Applications

Enyne metathesis reactions are fundamental transformations that create a diene from an alkene and an alkyne. beilstein-journals.org These reactions can be either intermolecular (cross-enyne metathesis) or intramolecular (ring-closing enyne metathesis). organic-chemistry.org The choice of catalyst, often a ruthenium carbene complex, is crucial for the success of the reaction. beilstein-journals.orgchim.it

The mechanism can proceed through two main pathways: the "ene-first" or the "yne-first" pathway. beilstein-journals.orgwikipedia.org In the "yne-first" mechanism, the metal carbene catalyst reacts with the alkyne to form a metallacyclobutene intermediate, which then rearranges and reacts with the alkene component. wikipedia.org The driving force for this reaction is the formation of a stable, conjugated 1,3-diene. organic-chemistry.org The use of ethylene (B1197577) can accelerate these reactions by first converting the alkyne to the corresponding diene before it reacts with the alkene. wikipedia.org

Enyne metathesis has found broad applications in the synthesis of bioactive compounds and natural products. beilstein-journals.orguwindsor.ca The resulting diene products are versatile building blocks that can be used in subsequent reactions like Diels-Alder cycloadditions. beilstein-journals.orgresearchgate.net

Ring-Closing and Cross-Metathesis in Complex Molecule Synthesis

Ring-closing metathesis (RCM) is a widely used variation of olefin metathesis for synthesizing a variety of unsaturated rings, from 5- to 30-membered rings and larger. wikipedia.org Ring-closing enyne metathesis (RCEYM) is a powerful tool for constructing cyclic compounds containing a 1,3-diene moiety. uwindsor.cathieme-connect.de This method is particularly effective for creating polycyclic natural products. thieme-connect.de The reaction is often irreversible, especially when a volatile byproduct like ethylene is formed. sigmaaldrich.com

Cross-metathesis (CM) involves the intermolecular reaction of two different alkenes. sigmaaldrich.com In the context of enyne synthesis, cross-metathesis can be combined with other reactions to build complex molecules. beilstein-journals.org For example, a sequential enyne metathesis and alkene cross-metathesis have been used to synthesize pyrrolidine (B122466) derivatives. beilstein-journals.org Similarly, tandem reactions involving enyne metathesis and Diels-Alder cycloadditions provide efficient routes to complex cyclic systems. beilstein-journals.org

The synthesis of complex molecules often relies on the strategic combination of these metathesis reactions. For instance, the synthesis of (−)-exiguolide involved a Trost's Ru-catalyzed enyne cross-coupling reaction in conjunction with a Grubbs Ru-catalyzed cross-metathesis. beilstein-journals.org

Cross-Coupling Reactions for Enyne Scaffolds

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the construction of enyne scaffolds, Sonogashira and nickel-catalyzed couplings are particularly important.

Sonogashira Coupling and Related Palladium-Catalyzed Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a widely used method for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) cocatalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org However, copper-free versions have also been developed. libretexts.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. libretexts.org The palladium cycle includes the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts are effective, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. libretexts.org The reaction conditions are generally mild, often allowing for reactions at room temperature, which contributes to its broad applicability in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org The 1,3-enyne moiety, an important structural unit in many biologically active compounds, can be synthesized stereospecifically using this method. wikipedia.org

Table 2: Key Components of the Sonogashira Coupling

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |

| Co-catalyst | Activates the alkyne | CuI wikipedia.orglibretexts.org |

| Base | Neutralizes the generated acid | Amines (e.g., piperidine, triethylamine) libretexts.orgresearchgate.net |

| Substrates | Reactants | Terminal alkynes, aryl/vinyl halides wikipedia.org |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods for the synthesis of enynes. rhhz.net These reactions offer a cost-effective approach and can exhibit unique reactivity and selectivity. organic-chemistry.org

Nickel catalysts can promote the cross-coupling of alkynyl Grignard reagents with alkenyl bromides or triflates to produce conjugated enynes in high yields. organic-chemistry.org Iron catalysts have also been explored for similar transformations. organic-chemistry.org Nickel-catalyzed reductive coupling reactions of alkynes and aldehydes have been developed to synthesize allylic alcohols, which are common motifs in natural products. rsc.org

Furthermore, nickel catalysis has been successfully applied to the synthesis of 1,4-enynes through the cross-coupling of allylic alcohols with alkynylzinc reagents, demonstrating high regio- and E/Z-selectivity. rsc.org A proposed mechanism for nickel-catalyzed cross-coupling of alkynyl bromides with Grignard reagents involves the oxidative addition of the alkynyl bromide to a Ni(0) complex, followed by transmetalation with the Grignard reagent and reductive elimination. rhhz.net

Multicomponent Coupling Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. While a specific MCR for the direct synthesis of (Z)-dodec-5-en-7-yne is not prominently documented, several strategies utilizing alkynes as key building blocks highlight the potential of this approach for creating analogous (Z)-enyne structures. These methods demonstrate the modular and convergent nature of MCRs in constructing carbon-carbon and carbon-heteroatom bonds with stereochemical control.

Recent advancements have shown the utility of alkynes in MCRs to generate structurally diverse products, including vinylsulfones and various heterocyclic systems. rsc.org For instance, a three-component reaction involving phenols, 1-phenyl-1-propyne, and sodium sulfonate derivatives, mediated by iodine, yields (Z)-β-phenoxy vinylsulfones with high stereoselectivity. rsc.org Another notable example is the metal-free, ultrasonic-assisted synthesis of (Z)-β-iodo vinylthiocyanates from terminal alkynes, molecular iodine, and potassium thiocyanate, which proceeds with high efficiency and stereoselectivity. acs.org

Titanium-mediated MCRs also showcase the versatility of alkynes in complex molecule synthesis. A modular, four-component synthesis has been developed to produce 1,2-dihydropyrimidines from alkynes, nitriles, aldehydes, and titanium imido complexes. rsc.orgx-mol.net This process proceeds through a key diazatitanacycle intermediate, demonstrating how alkynes can be incorporated into complex heterocyclic scaffolds in a single pot. rsc.orgx-mol.net

Palladium catalysis has enabled chemo- and stereodivergent asymmetric multicomponent reactions that can differentiate between an enyne and an alkyne. By adjusting the catalytic conditions, the reaction between an enyne, an N-sulfonylimine, and a terminal alkyne can be selectively steered to produce either chiral tetra-substituted alkenes or N-heterocycles with a (Z)-exocyclic double bond. dicp.ac.cn These examples underscore the potential for developing a multicomponent strategy for this compound by carefully selecting the appropriate catalyst and coupling partners, such as an alkyl halide, a terminal alkyne, and another reactive species that could assemble the desired dodecenyne backbone.

Table 1: Examples of Multicomponent Reactions Involving Alkynes

| Catalyst/Mediator | Alkyne Substrate | Other Components | Product Type | Stereochemistry | Reference(s) |

|---|---|---|---|---|---|

| Iodine (I₂) | 1-Phenyl-1-propyne | Phenols, Sodium sulfonates | β-Phenoxy vinylsulfones | (Z) | rsc.org |

| None (Ultrasonic) | Terminal alkynes | Molecular iodine (I₂), KSCN | β-Iodo vinylthiocyanates | (Z) | acs.org |

| Ti imido complexes | Internal/Terminal alkynes | Nitriles, Aldehydes | 1,2-Dihydropyrimidines | N/A | x-mol.net, rsc.org |

| Palladium complex | 1,3-Enynes, Terminal alkynes | N-Sulfonylimines | Tetra-substituted alkenes or N-Heterocycles | (Z) or (E) | dicp.ac.cn |

| KF/Al₂O₃ | Terminal alkynes | Diaryl diselenides | (Z)-1,2-bis-arylselanyl alkenes | (Z) | nih.gov |

On-Surface Synthesis of Enynes and Enetriynes

On-surface synthesis has emerged as a powerful bottom-up approach for the precise fabrication of low-dimensional carbon-based nanostructures that are often inaccessible through traditional solution-phase chemistry. dntb.gov.ua This methodology utilizes atomically clean surfaces of coinage metals, such as gold (Au) and silver (Ag), under ultrahigh vacuum conditions to direct and catalyze the coupling of molecular precursors into well-defined covalent architectures. The synthesis of enynes and enetriynes on these surfaces is of particular interest due to their unique electronic properties.

A highly selective pathway for forming enetriyne species has been demonstrated through the tetramerization of terminal alkynes on a Ag(100) surface. dntb.gov.uaresearchgate.net In a representative study, 4'-ethynyl-[1,1'-biphenyl]-4-ol (B3089907) (EHBP) was used as the precursor. The process involves several distinct stages:

Self-Assembly: Upon deposition onto the Ag(100) surface, the precursor molecules self-assemble into ordered structures, guided by intermolecular forces like hydrogen bonding between the hydroxyl groups. researchgate.net

Organometallic Intermediate Formation: Exposure to oxygen and gentle annealing induces the deprotonation of the terminal alkyne moieties. This leads to the formation of organometallic bis-acetylide dimer arrays, where silver adatoms from the surface coordinate to the deprotonated alkynes. dntb.gov.ua

Covalent Coupling: Subsequent thermal annealing at higher temperatures triggers the covalent coupling of the organometallic intermediates. This results in the high-yield formation of tetrameric, enetriyne-bridged compounds that self-assemble into regular networks. dntb.gov.uaresearchgate.net

The entire process can be monitored with sub-molecular resolution using scanning probe microscopy techniques, such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), complemented by X-ray photoelectron spectroscopy (XPS) to confirm the chemical transformations. dntb.gov.uaresearchgate.net Similar on-surface strategies have been employed on Au(111) to achieve different types of coupling reactions, including Glaser and Sonogashira couplings, to generate enediynes and other conjugated systems. acs.org The choice of substrate, precursor design (e.g., using directing groups), and reaction conditions (e.g., annealing temperature) are crucial factors that control the reaction pathway and the final product structure. researchgate.netrhhz.net

Table 2: On-Surface Synthesis of Enetriyne from a Terminal Alkyne Precursor on Ag(100)

| Step | Procedure | Key Transformation | Analytical Technique(s) | Reference(s) |

|---|---|---|---|---|

| 1. Deposition | Sublimation of 4'-ethynyl-[1,1'-biphenyl]-4-ol (EHBP) onto Ag(100) at ~150-300 K. | Physisorption and self-assembly of precursors. | STM | researchgate.net |

| 2. Deprotonation | Exposure to O₂ gas followed by annealing. | Formation of organometallic bis-acetylide dimers (Ag-C bonds). | STM, XPS | dntb.gov.ua |

| 3. Covalent Bond Formation | Thermal annealing at ~520 K. | Tetramerization to form enetriyne bridges (C-C bonds). | STM, nc-AFM, XPS | dntb.gov.ua, researchgate.net |

Retrosynthetic Analysis for Dodec-5-en-7-yne Derivatives

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections of chemical bonds. wiley.com For a target like this compound, the key structural feature is the (Z)-configured enyne moiety. The retrosynthetic strategy would therefore prioritize disconnections that allow for its stereocontrolled construction.

A primary disconnection can be made at the C-C bonds forming the enyne unit. This leads to two main strategies:

C(sp)-C(sp²) Disconnection (Cross-Coupling Approach): The bond between the alkene and alkyne carbons (C6-C7) can be disconnected. This is a common strategy for enyne synthesis, suggesting a palladium-catalyzed cross-coupling reaction like the Stille or Sonogashira coupling.

Stille Coupling: This approach would involve the coupling of a (Z)-vinyl halide or triflate with an organostannane (alkynylstannane). The stereochemistry of the (Z)-vinyl partner is typically retained during the coupling. For instance, the synthesis of (Z)-ocellenyne, a natural product, successfully employed a Stille cross-coupling between a (Z)-vicinal dibromide and an alkynylstannane to form the (Z)-enyne core. acs.org This suggests that a plausible precursor for this compound would be a (Z)-1-halo-1-heptene and pent-1-ynyltributylstannane.

Sonogashira Coupling: This involves coupling a vinyl halide with a terminal alkyne. While highly effective for many enynes, achieving high (Z)-selectivity can sometimes be challenging compared to the Stille coupling, which often offers better stereochemical retention from a pre-formed (Z)-vinyl partner.

Alkene Formation from an Alkyne (Reduction Approach): Another powerful strategy is the partial reduction of a conjugated diyne precursor. The (Z)-alkene can be reliably formed via stereoselective reduction of an internal alkyne using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other modern methods. Therefore, a retrosynthetic disconnection of the C=C double bond leads to dodeca-5,7-diyne as a key intermediate. This diyne can be further disconnected via Cadiot-Chodkiewicz or Glaser coupling of two smaller terminal alkyne fragments, such as 1-heptyne (B1330384) and 1-pentyne.

Mechanistic Investigations and Transformative Reactions of Enyne Systems

Reaction Mechanisms Involving Metal-Carbene/Alkylidyne Intermediates

Transition metal-catalyzed reactions of enynes often proceed through highly reactive intermediates such as metal-carbenes or metal-alkylidynes. While direct studies on (Z)-dodec-5-en-7-yne in this context are not extensively documented, the general mechanisms are well-established for analogous enyne systems.

In palladium-catalyzed cross-coupling reactions of ene-yne-ketones with terminal alkynes, a mechanism involving a palladium-carbene intermediate is proposed. rsc.org This process, which can lead to the formation of conjugated enynes, is thought to be initiated by the cyclization of the ene-yne-ketone onto the palladium center, forming a furyl palladium-carbene species. This intermediate then undergoes migratory insertion to yield the final coupled product. rsc.org The formation of this carbene is often the rate-limiting step in the catalytic cycle. rsc.org

Gold catalysts are also known to mediate reactions via carbene-like intermediates. The activation of an alkyne by a gold(I) complex can lead to a nucleophilic attack from the tethered alkene (an "enyne cyclization"). This can result in the formation of a cyclopropyl (B3062369) gold-carbene species. nih.gov The fate of this intermediate is diverse; it can be trapped by nucleophiles, undergo rearrangements, or participate in subsequent cyclization events, leading to complex molecular architectures. The specific reaction pathway is highly dependent on the substitution pattern of the enyne substrate and the ligands on the gold catalyst. nih.gov

Cycloisomerization and Skeletal Rearrangements of Enynes

Enyne systems are particularly prone to cycloisomerization and skeletal rearrangement reactions, which allow for the rapid construction of cyclic and polycyclic frameworks.

Gold-Catalyzed Cyclizations and Rearrangements

Gold(I) and gold(III) complexes are exceptionally effective catalysts for the cyclization of enynes due to their strong affinity for carbon-carbon multiple bonds (π-acidity). nih.govnih.gov For 1,5- and 1,6-enynes, gold catalysis can initiate a range of transformations.

A common pathway involves the coordination of the gold catalyst to the alkyne, which triggers a nucleophilic attack by the alkene. The regioselectivity of this initial cyclization is a key feature. For instance, in many 1,5-enynes, a 6-endo-dig cyclization is favored, leading to six-membered rings. rsc.org The geometry of the double bond is crucial; (Z)-enynes often yield products with specific stereochemistry due to the constraints imposed by the cis-alkene during the cyclization transition state. nih.gov For example, the gold-catalyzed cyclization of (Z)-enynols can provide stereo-defined (Z)-5-ylidene-2,5-dihydrofurans. beilstein-journals.org

A derivative of the target molecule, (Z)-5-Bromo-dodec-5-en-7-yne, can participate as a reactant in the synthesis of more complex structures via gold-catalyzed cyclization of the resulting cis-enediyne system. molaid.com In these reactions, a proposed gold-vinylidene or gold-aryl complex intermediate undergoes cyclization and subsequent C-H insertion to form indane derivatives. molaid.com This highlights how the core enyne structure can be elaborated into fused ring systems.

The general pathways for gold(I)-catalyzed cycloisomerization of 1,6-enynes can be summarized as follows:

| Pathway | Initial Cyclization | Key Intermediate | Potential Products |

| Path A | 6-endo-dig | Cyclohexenylgold(I) species | Bicyclo[4.1.0]heptenes |

| Path B | anti-5-exo-dig | Cyclopropyl gold-carbene | Cyclopentene derivatives, rearrangement products |

| Path C | syn-5-exo-dig | Vinylgold intermediate | Not typically competitive |

This table summarizes the general mechanistic pathways for the gold(I)-catalyzed cycloisomerization of 1,6-enynes, as described in the literature. nih.gov

Radical-Mediated Enyne Reorganizations

Radical reactions provide an alternative avenue for the transformation of enynes. These reactions are typically initiated by a radical source, which adds to one of the unsaturated bonds of the enyne. For instance, the addition of a thiyl radical, often generated from a thiol and a radical initiator like AIBN, to an alkyne generates a vinyl radical. researchgate.net This intermediate can then undergo further reactions, such as intramolecular cyclization or intermolecular trapping.

In the context of related diyne systems, a radical mechanism has been proposed for anti-selective hydroboration. This process involves the addition of an NHC-boryl radical to one of the triple bonds to form an alkenyl radical, which is then trapped to yield the final product. rsc.org Similarly, radical-catalyzed processes can induce the isomerization of double bonds within a molecule. Thiyl radicals, for example, have been shown to catalyze the cis-trans isomerization of double bonds in polyunsaturated fatty acids. science.gov This type of radical-mediated process could potentially affect the (Z)-geometry of the double bond in this compound.

Isomerization Processes in Enyne Compounds

Isomerization reactions, which alter the connectivity or stereochemistry of a molecule without changing its elemental composition, are fundamental transformations for enynes.

Z/E Stereoisomerization Mechanisms

The (Z)-configuration of the double bond in this compound is a key stereochemical feature. This geometry can be inverted to the (E)-isomer under various conditions.

Mechanisms for Z/E isomerization include:

Thermal Isomerization : At sufficiently high temperatures, rotation around the carbon-carbon double bond can occur, leading to a thermodynamic equilibrium of isomers. The activation energy for this process is generally high but can be lowered by substituents that stabilize a radical or ionic transition state. science.gov

Photochemical Isomerization : Absorption of light can promote the molecule to an excited state where the rotational barrier of the double bond is significantly lower, allowing for efficient isomerization upon relaxation back to the ground state.

Catalytic Isomerization : Many transition metal catalysts can facilitate Z/E isomerization. For example, during some palladium-catalyzed coupling reactions, fast E/Z isomerization of ene-yne-ketone substrates has been observed, suggesting that the catalyst provides a low-energy pathway for this process. rsc.org Radical-mediated pathways, as mentioned previously, can also lead to equilibration of stereoisomers. science.gov

In certain gold-catalyzed reactions of enynes, the initial stereochemistry of the double bond is retained in the product. nih.gov However, anomalous cases exist where (E)-enynes can yield (Z)-diene products, indicating that the catalytic cycle incorporates a step that allows for isomerization. nih.gov

Positional Isomerization

Positional isomerization involves the migration of the double or triple bond to a different location within the carbon skeleton. This process is often catalyzed by transition metals or strong acids/bases.

Metal-hydride addition-elimination is a common mechanism for the positional isomerization of alkenes. acs.org A metal hydride species (M-H) adds across the double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and releases the metal hydride catalyst. acs.org For a compound like this compound, this could potentially lead to the formation of dodec-4-en-7-yne or dodec-6-en-7-yne isomers, although the presence of the nearby alkyne would influence the regioselectivity of such a process. Molybdenum complexes have been shown to be effective catalysts for the selective isomerization of terminal alkenes to internal (Z)-alkenes via this type of mechanism. acs.org

An alternative pathway is the π-allyl mechanism, where the metal catalyst coordinates to the alkene and facilitates the abstraction of an allylic proton to form a π-allyl metal complex. Re-addition of a proton to a different position of the allyl system results in the isomerized alkene. acs.org

Hydroelementation and Functionalization Reactions

Hydroelementation reactions, involving the addition of an E-H bond across an unsaturated carbon-carbon bond, and other functionalization reactions are pivotal for the selective transformation of enynes like this compound. These reactions provide pathways to a variety of more complex and potentially useful molecules.

One of the key methods for synthesizing this compound itself is through a hydroelementation reaction. Specifically, the monohydroboration of dodeca-5,7-diyne with disiamylborane (B86530) occurs with high regio- and stereoselectivity. rsc.org Subsequent protonolysis of the resulting enynylborane intermediate with acetic acid yields this compound as the major product. rsc.org This two-step sequence highlights a controlled method for the partial reduction of a conjugated diyne system to a specific enyne isomer. rsc.org

The enynylborane intermediate formed during this process can also undergo other transformations. For instance, oxidation with sodium hydroxide (B78521) and hydrogen peroxide leads to the formation of α,β-acetylenic ketones, demonstrating a divergent functionalization pathway from the same intermediate. rsc.org

While direct hydroelementation studies on this compound are specific, the reactivity of similar enyne and diyne systems provides insight into potential transformations. For example, the hydrostannation of various diynes and triynes using tributyltin hydride is a known method, although the stereoselectivity can vary, sometimes favoring (E)-products. rsc.org Catalytic carbozincation reactions, catalyzed by transition metals like zirconium or nickel, represent another class of functionalization applicable to acetylenic compounds. colab.wsresearchgate.net The reaction of dec-5-yne, a structurally related alkyne, with diethylzinc (B1219324) in the presence of a zirconium catalyst, followed by iodinolysis, proceeds with high stereoselectivity to yield the (E)-carbozincated product. researchgate.net This suggests that the alkyne moiety in this compound could be a target for similar carbo-functionalization reactions.

| Starting Material | Reagents | Intermediate | Second Step Reagents | Final Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Dodeca-5,7-diyne | 1.1 equiv. Disiamylborane, 0–5 °C, 3 h | Enynylborane intermediate | Acetic acid, 55–60 °C, 5 h | This compound | 83% | rsc.org |

| Dodeca-5,7-diyne | Disiamylborane | Enynylborane intermediate | NaOH/H₂O₂ | α,β-Acetylenic ketone | >70% | rsc.org |

Catalyst Design and Ligand Effects in Enyne Reactivity

The selectivity and efficiency of reactions involving enynes are profoundly influenced by the choice of catalyst and the associated ligands. The design of the catalytic system is crucial for controlling stereoselectivity (e.g., Z vs. E isomers) and regioselectivity (i.e., which part of the molecule reacts).

In the context of hydroboration, which can be used to synthesize this compound, the catalyst plays a critical role. rsc.org While non-catalytic hydroboration with specific boranes can provide the desired (Z)-enyne, catalytic systems offer alternative pathways and selectivities. rsc.org For instance, the Z-selective hydroboration of alkynes and diynes has been achieved using ruthenium-pincer complexes. The proposed mechanism involves the formation of a η¹-vinylidene complex, with the (Z)-stereochemistry being established early in the catalytic cycle, likely due to steric interactions. rsc.org

The choice of metal and ligand can also be used to invert or control regioselectivity. In the cobalt-catalyzed hydroboration of 1,3-diynes, the regioselectivity of the process was found to be dependent on the specific bidentate phosphine (B1218219) ligand used. rsc.org This demonstrates that by modifying the ligand sphere around the metal center, one can direct the boryl group to different positions on the diyne skeleton. rsc.org

For other functionalization reactions, similar principles apply. In nickel-catalyzed carbozincation reactions of unsymmetrical alkynes, the addition of ligands like N-methyl-2-pyrrolidone (NMP) to the solvent system can be essential for achieving high regio- and stereoselectivity. colab.ws The reaction of diphenylacetylene (B1204595) with alkylzinc reagents using a Ni(acac)₂ catalyst is highly selective, producing the Z-isomer. colab.ws The steric and electronic properties of silyl (B83357) groups in alkynylsilanes can also direct the outcome of cycloaddition and cross-coupling reactions, acting as removable directing groups. thieme-connect.com The development of catalysts for specific transformations, such as the isomerization of alkenes, also highlights the importance of the ligand. In molybdenum-catalyzed alkene isomerization, phosphine ligands were found to be essential for achieving high (Z)-selectivity. acs.org

| Reaction Type | Substrate Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Hydroboration | Alkynes and Diynes | Ru-pincer complex | Mechanism for (Z)-stereoselectivity involves a η¹-vinylidene intermediate. | rsc.org |

| Hydroboration | 1,3-Diynes | Co(acac)₂ with bidentate phosphine ligands | Regioselectivity is dependent on the choice of phosphine ligand. | rsc.org |

| Carbozincation | Diphenylacetylene | Ni(acac)₂ in THF/NMP | High stereoselectivity (Z:E = 98:2) for the addition product. | colab.ws |

| Alkene Isomerization | Terminal Alkenes | cis-Mo(CO)₄(PPh₃)₂ with TsOH co-catalyst | Phosphine ligand is crucial for (Z)-2-alkene selectivity. | acs.org |

Computational Chemistry and Theoretical Studies on Enyne Molecular Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of enyne systems. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular properties that are often difficult or impossible to determine experimentally. bris.ac.ukportlandpress.comoup.com By solving the Schrödinger equation for a given enyne molecule, researchers can obtain its wave function and energy, providing insights into its electronic configuration and potential for chemical transformation. oup.comacs.org

For complex systems like enynes, particularly those involved in radical reactions, multireference methods are desirable for high accuracy. However, Density Functional Theory (DFT) within an unrestricted broken-symmetry approach has proven to be a practical and effective tool for qualitative studies of enediyne and enyne-allene cyclizations. acs.org The results from these DFT calculations can be further refined using single-point coupled-cluster energy computations. acs.org

A key area of investigation is the electronic structure of transition states and reaction intermediates, which are critical to understanding reaction mechanisms but are too unstable to be studied directly through experimental means. bris.ac.ukportlandpress.com Quantum chemical calculations can model these transient species, providing detailed information about their geometry and energetics. uni-bayreuth.de These theoretical approaches have been successfully applied to various enyne reactions, including cyclizations and cycloadditions. nih.govacs.org For instance, in the study of enyne-allene cyclizations, quantum chemical methods have been used to analyze diradical and zwitterionic reaction mechanisms. acs.org

Density Functional Theory (DFT) Applications to Enyne Systems

Density Functional Theory (DFT) has become a widely used computational method for studying enyne systems due to its balance of accuracy and computational efficiency. acs.orguni-wuerzburg.de DFT calculations are instrumental in predicting a range of molecular properties and have been applied to understand various aspects of enyne chemistry, from spectroscopic parameters to complex reaction pathways. rsc.orgresearchgate.netnih.govresearchgate.net

Prediction of Spectroscopic Parameters

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, including enynes. uni-wuerzburg.de These methods can calculate vibrational frequencies and electronic excitation energies with a high degree of accuracy. uni-wuerzburg.de This predictive capability is invaluable for interpreting experimental spectra and for identifying transient species formed during reactions.

For example, DFT calculations have been used to analyze the Raman and IR spectra of 2D carbon crystals containing enyne functionalities, known as graphdiynes. researchgate.net By combining DFT calculations with symmetry analysis, researchers were able to assign the observed IR and Raman modes and understand how the vibrational bands are modulated by the interactions between different carbon domains. researchgate.net Similarly, DFT has been used to rationalize the UV/Vis and vibrational signatures of intermediates in the photoinduced release of ligands from metal carbonyl complexes. uni-wuerzburg.de

Table 1: Examples of DFT Applications in Predicting Spectroscopic Parameters of Enyne-Related Systems

| System Studied | Spectroscopic Property Predicted | Reference |

|---|---|---|

| Graphdiynes (2D carbon crystals with enyne units) | Raman and IR spectra | researchgate.net |

| Metal carbonyl complexes (in ligand release studies) | UV/Vis and vibrational spectra of intermediates | uni-wuerzburg.de |

| Thionine (phenothiazinium dye) | Electronic energies and excited states | researchgate.net |

Calculation of Reaction Pathways and Transition States

A significant application of DFT in the study of enynes is the calculation of reaction pathways and the characterization of transition states. acs.orgacs.org By mapping the potential energy surface of a reaction, DFT can elucidate the step-by-step mechanism, identify intermediates, and determine the energy barriers associated with each step. uni-bayreuth.dersc.orgresearchgate.net

DFT studies have provided detailed mechanistic insights into a variety of enyne reactions. For instance, in the gold(I)-catalyzed cycloisomerization of 1,5-enynes, DFT calculations were used to map out the reaction energy profile, including the initial 6-endo-dig cyclization, subsequent ring enlargement, and final skeletal rearrangement or 1,2-H shift steps. rsc.org These calculations helped to explain the observed product distribution and the influence of substituents on the reaction outcome. rsc.org

Similarly, DFT has been employed to investigate the Pauson-Khand reaction of enynes. researchgate.netpku.edu.cn Calculations have helped to rationalize the regioselectivity of the reaction, explaining why different enyne substrates favor either type-I or type-II cyclization pathways based on factors like ring strain, steric effects, and electronic effects. pku.edu.cn In the study of enyne-allene cyclizations, DFT has been used to locate highly asynchronous transition structures, providing evidence for a mechanism that lies on the border between a concerted and a stepwise process. acs.org

Table 2: Selected DFT Studies on Reaction Pathways and Transition States in Enyne Systems

| Reaction Type | Key Findings from DFT Calculations | Reference(s) |

|---|---|---|

| Gold(I)-catalyzed cycloisomerization of 1,5-enynes | Elucidation of multi-step reaction mechanism involving gold carbene intermediates and transition states for cyclization, ring enlargement, and rearrangement. | rsc.org |

| Pauson-Khand reaction of 1,8-enynes | Explanation of regioselectivity (type-II favored) based on minimal ring strain and dominant electronic/steric effects. | pku.edu.cn |

| C2-C6 (Schmittel)/ene cyclization of enyne-allenes | Identification of a highly asynchronous transition state, suggesting a mechanism intermediate between concerted and stepwise pathways. | acs.org |

| InCl3-catalyzed cycloisomerization of 1,6-enynes | Identification of a nonclassical cyclopropanation transition state and rationalization of regioselectivity in subsequent nih.govacs.org-H shifts. | pku.edu.cn |

Conformational Analysis of Dodec-5-en-7-yne

While specific DFT studies focusing solely on the conformational analysis of (Z)-dodec-5-en-7-yne are not prevalent in the searched literature, the principles of using DFT for such analyses are well-established. uni-wuerzburg.de DFT calculations are a facile means to study the conformational preferences of molecules by mapping their energy hypersurface. uni-wuerzburg.de This involves systematically rotating specific bonds and calculating the corresponding energy to identify the most stable conformations.

For a molecule like this compound, a conformational analysis would involve exploring the rotation around the single bonds of the dodecyl chain. The presence of the rigid cis-double bond and the linear alkyne moiety would significantly constrain the possible conformations of the central part of the molecule. The primary focus of a DFT conformational analysis would be on the torsional angles of the butyl and pentyl chains attached to the enyne core.

In a related context, a computational study on the nanoseparation of solvents in nanoporous carbon materials included this compound as a model molecule. chemrxiv.org This study, while not a detailed conformational analysis, implicitly considers the molecule's shape and flexibility in its simulations of diffusion and molecular interactions within a confined environment. chemrxiv.org The bent structure of this compound was noted to influence its diffusion properties. chemrxiv.org

Modeling of Catalytic Mechanisms

Computational modeling, particularly with DFT, is a cornerstone of modern research into catalytic mechanisms involving enyne systems. bris.ac.ukportlandpress.comuni-bayreuth.denih.govresearchgate.net These simulations provide an atomic-level picture of the catalytic cycle, identifying key intermediates and transition states that are often experimentally inaccessible. bris.ac.ukportlandpress.com

In the context of enyne chemistry, computational modeling has been instrumental in understanding how various metal catalysts mediate transformations. For example, in the gold-catalyzed hydroalkylation of ynamides, DFT calculations, in conjunction with experimental studies, helped to determine a plausible reaction pathway involving a nih.govresearchgate.net-hydride shift as the rate-determining step. researchgate.net These computational studies also rationalized the differences in reactivity observed with various ynamides and highlighted the crucial role of the gold catalyst. researchgate.net

Similarly, for the copper(I)-catalyzed enantioselective addition of enynes to ketones, DFT calculations were performed to probe the reaction mechanism and the origin of stereoselectivity. mdpi.com The calculations indicated that an active metallized enyne intermediate acts as the catalyst and that the stereochemistry is determined in the step where the ketone adds to the alkene moiety of this intermediate. mdpi.com Steric hindrance between the substrates and the chiral ligand on the catalyst was identified as the key factor controlling the stereoselectivity. mdpi.com

The modeling of catalytic mechanisms is not limited to small molecule catalysts. The principles are also applied to understand enzyme catalysis, where combined quantum mechanics/molecular mechanics (QM/MM) methods are often used. bris.ac.ukportlandpress.com While no specific examples of enzymatic reactions involving this compound were found, the methodologies are broadly applicable to understanding how biological catalysts function. bris.ac.ukuni-bayreuth.denih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Z)-1,2-bis(phenylsulfonyl)ethylene |

| 2-adamantanone |

| 4-hydroxyphenylacetate |

| 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[ |

| (S)-α-methylbenzylamine |

| 1-fluoro-2-nitrobenzene |

| (S)-2-nitro-N-(1-phenylethyl)aniline |

| 1-iodooctane |

| oct-1-yne |

| (2-norborneno)[c]furan |

| maleic anhydride (B1165640) |

| methyl acetylenedicarboxylate |

Biological Relevance and Biosynthetic Pathways of Dodec 5 En 7 Yne Analogs

Role of Unsaturated Hydrocarbons in Biological Systems

Unsaturated hydrocarbons, characterized by the presence of one or more double or triple carbon-carbon bonds, are integral to the structure and function of all living organisms. ontosight.aistudysmarter.co.ukwisdomlib.orglatech.edu Their most fundamental role is as constituents of cell membranes, where they are typically found as part of larger lipid molecules like phospholipids. studysmarter.co.uknih.govnih.gov The presence of cis-double bonds in these hydrocarbon chains introduces kinks, which prevents tight packing and maintains membrane fluidity. frontiersin.org This fluidity is crucial for a host of cellular processes, including the function of membrane-bound proteins, signal transduction, and transport of molecules across the membrane. nih.govmdpi.com

Beyond their structural capacity, unsaturated hydrocarbons are vital precursors for a wide range of biologically active molecules. studysmarter.co.uknih.govfrontiersin.org Polyunsaturated fatty acids (PUFAs), for example, are metabolized into potent signaling molecules known as eicosanoids (which include prostaglandins, thromboxanes, and leukotrienes) and other oxylipins. nih.govmdpi.com These derivatives are involved in regulating critical physiological processes such as inflammation, immune responses, and blood pressure. nih.gov In some organisms, particularly plants and marine life, metabolic pathways produce unsaturated hydrocarbons with more unusual structures, such as the enyne motif (a conjugated double and triple bond), which can exhibit significant biological activities. ontosight.aiwisdomlib.org

Biosynthesis of Polyunsaturated Fatty Acids (PUFAs) and Related Metabolites

The creation of PUFAs and their more complex derivatives is an intricate enzymatic process that introduces points of unsaturation and modifies the length of hydrocarbon chains. csic.es

The biosynthesis of PUFAs from simpler saturated fatty acids is primarily carried out by two families of enzymes: desaturases and elongases. csic.esnih.gov Fatty acid desaturases (FADS) are responsible for introducing double bonds at specific positions along the fatty acid chain. nih.govfrontiersin.orgmdpi.com This process is an aerobic reaction that requires molecular oxygen and reducing equivalents. csic.es The nomenclature for these enzymes, such as Δ6-desaturase, indicates the carbon atom where the double bond is created. nih.govfrontiersin.org

Once a double bond is introduced, the fatty acid chain can be lengthened by elongase enzymes (ELOVL). nih.govfrontiersin.orgmdpi.com These enzyme systems, located in the endoplasmic reticulum, add two-carbon units to the existing chain. nottingham.ac.uk The sequential and coordinated action of desaturases and elongases allows for the synthesis of a diverse array of long-chain PUFAs, which can then serve as substrates for further modifications. csic.esnih.govmdpi.com The specific capability of an organism to produce certain PUFAs is determined by its unique complement of these enzymes. frontiersin.orgmdpi.com

The formation of the alkyne (triple bond) functionality found in enyne natural products is a specialized metabolic transformation. While the biosynthesis of many such compounds is still being unraveled, recent research has identified key enzymatic players. nih.gov It is widely believed that these motifs arise from existing unsaturated fatty acids or other hydrocarbon chains. berkeley.edu

One established mechanism involves a bifunctional desaturase/acetylenase enzyme. nih.govnih.gov For instance, the enzyme JamB, a nonheme diiron enzyme, has been shown to catalyze two sequential dehydrogenation reactions on an acyl carrier protein (ACP)-bound substrate to convert a double bond into a triple bond. nih.govnih.gov Similarly, studies on the biosynthesis of cyclohexanoid terpenoids like asperpentyn (B1250639) have identified a cytochrome P450 monooxygenase that exhibits dual-function activity, first creating a diene and then acting as an acetylenase to form the enyne moiety. nih.govresearchgate.netresearchgate.net These discoveries highlight that nature has evolved specialized enzymatic tools to forge the reactive alkyne group from more common unsaturated precursors. nih.govresearchgate.net

Molecular Mechanisms of Bioactivity for Enyne Motifs

The conjugated enyne functional group confers unique chemical reactivity that is central to the biological effects of its containing molecules. d-nb.infonih.govnih.gov

A primary mechanism of action for a class of potent antitumor antibiotics containing a more complex enediyne core is the generation of highly reactive diradicals through a process called the Bergman cyclization. organic-chemistry.orgillinois.edunih.gov Under physiological conditions, the enediyne structure can undergo a thermal or triggered cycloaromatization to form a p-benzyne diradical. organic-chemistry.orgillinois.edunku.edu This diradical is an extremely aggressive species that can abstract hydrogen atoms from nearby molecules. organic-chemistry.orgnih.gov

When this reaction occurs in the vicinity of DNA, the diradical abstracts hydrogen atoms from the sugar-phosphate backbone, initiating a cascade of reactions that results in single- or double-strand breaks. illinois.edunih.govrsc.org This damage to the genetic material disrupts cellular replication and transcription, ultimately inducing programmed cell death (apoptosis). illinois.edunih.gov This powerful DNA-cleaving ability is the basis for the cytotoxicity of natural products like calicheamicin (B1180863) and esperamicin (B1233071) against cancer cells. organic-chemistry.orgillinois.edunih.gov

Table 1: Examples of Bioactive Enediyne Natural Products and Their Mechanism

| Compound | Source Organism | Primary Mechanism of Action | Cellular Outcome |

|---|---|---|---|

| Calicheamicin γ1 | Micromonospora echinospora | Bergman cyclization to a p-benzyne diradical, which abstracts H-atoms from the DNA backbone. organic-chemistry.orgillinois.edu | Double-stranded DNA cleavage, leading to apoptosis. illinois.edunih.gov |

| Esperamicin A1 | Actinomadura verrucosospora | Thiol-triggered Bergman cyclization, generating a DNA-damaging diradical. nih.gov | Potent DNA strand scission and cytotoxicity. nih.gov |

| Neocarzinostatin | Streptomyces carzinostaticus | Undergoes a related Myers-Saito cyclization to form a DNA-cleaving radical species. organic-chemistry.orgillinois.edu | Induces DNA damage and exhibits antitumor activity. organic-chemistry.orgillinois.edu |

| Dynemicin A | Micromonospora chersina | Bioreduction triggers an epoxide-opening cascade leading to Bergman cyclization. | Intercalates into DNA and causes double-stranded cleavage. |

Unsaturated lipid derivatives, including PUFAs and their metabolites, are crucial signaling molecules that regulate a vast number of cellular processes. nih.govmdpi.commdpi.com They can exert their effects in several ways, such as by acting as ligands for nuclear and cell-surface receptors, or by modulating the properties of cell membranes to influence the activity of embedded proteins. nih.govnih.govmdpi.com

For instance, PUFAs and their oxygenated derivatives (oxylipins) are well-established ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com Binding to these receptors alters the expression of genes involved in lipid metabolism, inflammation, and cellular growth. mdpi.commdpi.com While the specific signaling roles of simple enyne lipids like (Z)-dodec-5-en-7-yne are not as extensively studied, their structural similarity to endogenous signaling lipids suggests they could interact with similar pathways. nih.gov The unique rigid, linear geometry of the alkyne group could confer high specificity for certain protein binding pockets, potentially leading to novel biological activities. acs.org

Enzymatic Transformations Involving Unsaturated Substratesnih.gov

The biosynthesis and metabolism of unsaturated compounds like this compound and its analogs are governed by several classes of enzymes that catalyze specific modifications of unsaturated fatty acid substrates. These enzymes introduce a variety of functional groups and are crucial for producing a diverse array of bioactive lipids. Key enzymatic transformations include oxidation, hydroxylation, and hydration, carried out by enzymes such as lipoxygenases, cytochrome P450s, and fatty acid hydratases. wikipedia.orggoogle.comwikipedia.org

Lipoxygenases (LOXs) are a family of iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid. wikipedia.orgpnas.org This reaction produces fatty acid hydroperoxides, which are precursors to a wide range of signaling molecules involved in physiological processes such as inflammation. wikipedia.orgdovepress.com In mammals, different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) exhibit distinct substrate specificities and play varied roles in both health and disease. wikipedia.org

Cytochrome P450 (CYP450) enzymes represent a versatile superfamily of monooxygenases that metabolize a vast number of endogenous and exogenous compounds, including fatty acids. frontiersin.org Certain subfamilies, known as omega (ω)-hydroxylases, specialize in the metabolism of fatty acids by adding a hydroxyl group to the terminal (ω) or sub-terminal (ω-1) carbon. google.comuniprot.org These enzymes act on substrates like arachidonic acid and lauric acid. uniprot.orgsdu.edu.cn Another group, the CYP152 peroxygenases, can utilize hydrogen peroxide (H₂O₂) to catalyze reactions such as hydroxylation and oxidative decarboxylation of fatty acids, leading to the production of hydroxy fatty acids or terminal alkenes. pnas.orgnih.govresearchgate.net The specific reaction is influenced by the enzyme's structure, as seen with OleTJE, which primarily performs decarboxylation. nih.gov

Fatty Acid Hydratases (FAHs) catalyze the regio- and stereo-selective hydration of unsaturated fatty acids by adding a water molecule across a non-activated carbon-carbon double bond to form hydroxy fatty acids. wikipedia.orgebi.ac.ukmdpi.com For example, oleate (B1233923) hydratase converts oleic acid into 10-hydroxyoctadecanoate. mdpi.com This enzymatic action is considered a detoxification mechanism in some bacteria, allowing them to survive in fatty acid-rich environments. mdpi.com Some probiotic bacteria have demonstrated the ability to hydrate (B1144303) various unsaturated fatty acids, including oleic and linoleic acid, yielding different hydroxy fatty acid products. uniprot.org

The following tables summarize the key enzymes and their transformative effects on unsaturated substrates.

Table 1: Key Enzyme Classes in Unsaturated Substrate Transformation

| Enzyme Class | Reaction Type | Example Substrate(s) | Example Product(s) | Reference(s) |

|---|---|---|---|---|

| Lipoxygenases (LOXs) | Dioxygenation | Arachidonic Acid, Linoleic Acid | Hydroperoxy fatty acids (e.g., 12-HPETE, 15-HPETE) | wikipedia.orgpnas.orgmedsciencegroup.com |

| Cytochrome P450 (ω-hydroxylases) | Hydroxylation (ω and ω-1) | Arachidonic Acid, Lauric Acid | Hydroxy fatty acids (e.g., 20-HETE, 12-Hydroxydodecanoate) | google.comuniprot.orgsdu.edu.cnresearchgate.net |

| CYP152 Peroxygenases | Oxidative Decarboxylation, Hydroxylation, Epoxidation | Saturated & Unsaturated Fatty Acids, Dodecenoic Acids | Terminal Alkenes, Hydroxy Fatty Acids, Epoxides, Aldehydes | pnas.orgnih.govaocs.org |

| Fatty Acid Hydratases (FAHs) | Hydration | Oleic Acid, Linoleic Acid | Hydroxy fatty acids (e.g., 10-Hydroxystearic acid) | wikipedia.orgmdpi.comuniprot.org |

| Lipases | Hydrolysis, Esterification, Interesterification | Triacylglycerols (Fats/Oils) | Free Fatty Acids, Modified Triacylglycerols | usda.govsochob.clnagoya-u.jp |

Table 2: Research Findings on CYP152 Peroxygenase Activity with Dodecenoic Acid Isomers

| Enzyme | Substrate | Observed Transformation(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| OleTJE | trans-2-Dodecenoic acid | 6S-Hydroxylation | Unexpected hydroxylation reaction, differing from its known decarboxylation function. | pnas.orgresearchgate.netaocs.org |

| OleTJE | cis-2-Dodecenoic acid | 4R-Hydroxylation | Demonstrates that the substrate's double bond geometry dictates the regioselectivity of hydroxylation. | pnas.orgresearchgate.netaocs.org |

| P450SPα | cis/trans-Dodecenoic acids | Aldehyde formation (Undecanal) | Reveals an unusual mechanism for C-C bond cleavage to form an aldehyde product. | pnas.orgresearchgate.netaocs.org |

| P450BSβ | cis/trans-Dodecenoic acids | Aldehyde formation (Undecanal) | Similar to P450SPα, produces undecanal (B90771) as a major product from α,β-unsaturated fatty acids. | pnas.orgresearchgate.netaocs.org |

Environmental Fate and Degradation Mechanisms of Unsaturated Hydrocarbons

Atmospheric Degradation Pathways of Unsaturated Fatty Acids and Analogs

Unsaturated hydrocarbons released into the atmosphere are primarily removed through reactions with photochemically generated oxidants. The principal degradation pathways include reactions with ozone (O₃), hydroxyl radicals (•OH), and to a lesser extent, nitrate (B79036) radicals (NO₃).

Ozonolysis: The carbon-carbon double and triple bonds in unsaturated hydrocarbons are susceptible to attack by ozone. The generally accepted Criegee mechanism for ozonolysis of alkenes involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. These can then rearrange or react further to form a more stable secondary ozonide, which can subsequently be cleaved under different conditions to yield various products like aldehydes, ketones, or carboxylic acids. wikipedia.org Ozonolysis of alkynes is generally thought to produce an acid anhydride (B1165640) or diketone. wikipedia.org

For (Z)-dodec-5-en-7-yne, ozonolysis would likely occur at both the double and triple bonds, leading to a complex mixture of oxygenated products. Cleavage at the C=C bond would be expected to be faster than at the C≡C bond.

Radical Reactions: The hydroxyl radical (•OH) is a highly reactive species and a major sink for many volatile organic compounds (VOCs) in the troposphere. The reaction of •OH with unsaturated hydrocarbons typically proceeds via addition to the double or triple bond, forming a radical adduct. This adduct can then react with molecular oxygen (O₂) to form a peroxy radical, which can undergo a series of reactions leading to the formation of various oxygenated products, including alcohols, aldehydes, ketones, and organic nitrates. The atmospheric half-life of 1-dodecene (B91753) with hydroxyl radicals is estimated to be about 10 hours. nih.gov

The following table outlines the expected primary degradation products from the atmospheric reactions of this compound, based on the degradation pathways of analogous unsaturated hydrocarbons.

| Reactant | Reaction Pathway | Probable Primary Products | Atmospheric Significance |

| This compound | Ozonolysis (at C=C) | Heptanal, 2-Pentyne-1-al | Formation of secondary organic aerosols (SOA), contribution to photochemical smog. |

| This compound | Ozonolysis (at C≡C) | Pentanoic anhydride, Heptanoic anhydride | Less significant pathway compared to alkene ozonolysis, but contributes to SOA. |

| This compound | Reaction with •OH | Hydroxylated and peroxy radical intermediates, leading to various carbonyls and multifunctional compounds. | Major daytime degradation pathway, contributes to ozone formation and SOA. |

The rates of atmospheric degradation reactions are significantly influenced by several environmental parameters.

Temperature: Reaction rate constants are temperature-dependent. For many radical reactions, an increase in temperature leads to an increase in the reaction rate. However, for some addition reactions with negative activation energies, the rate can decrease with increasing temperature. mdpi.com

Sunlight (UV Radiation): Sunlight is the primary driver for the formation of hydroxyl radicals through the photolysis of ozone and other precursors. Therefore, the concentration of •OH, and thus the degradation rate of unsaturated hydrocarbons, exhibits a strong diurnal cycle with a maximum during daylight hours.

Concentration of Oxidants: The atmospheric lifetime of an unsaturated hydrocarbon is inversely proportional to the concentration of the primary oxidants (O₃, •OH). These concentrations can vary significantly depending on the location (urban vs. rural), time of day, and season.

Presence of Other Pollutants: The presence of nitrogen oxides (NOx) can influence the reaction pathways of peroxy radicals, leading to the formation of different products, such as organic nitrates, and affecting ozone production.

The table below summarizes the influence of key environmental parameters on the atmospheric degradation of unsaturated hydrocarbons.

| Environmental Parameter | Effect on Degradation Rate | Mechanism of Influence |

| Temperature | Generally increases | Increases the kinetic energy of molecules, leading to more frequent and energetic collisions. For some reactions, the effect can be inverse. mdpi.com |

| Sunlight (UV Intensity) | Increases | Drives the photolytic reactions that produce key oxidants like the hydroxyl radical. |

| Humidity | Can influence | Water vapor can affect the concentration of hydroxyl radicals. |

| Presence of NOx | Influences product formation | Alters the fate of peroxy radicals, impacting the formation of ozone and secondary organic aerosols. |

Aqueous and Soil Degradation Mechanisms

In aqueous and soil environments, the primary degradation mechanism for hydrocarbons is biodegradation by microorganisms. The rate and extent of this degradation are dependent on the chemical structure of the compound and various environmental factors.

A wide range of bacteria and fungi possess the enzymatic machinery to degrade hydrocarbons. frontiersin.org For unsaturated hydrocarbons, the initial step in aerobic biodegradation often involves the oxidation of the molecule. The presence of double and triple bonds can influence the metabolic pathway.

Alkenes: The aerobic degradation of alkenes can be initiated by monooxygenases, which can attack the double bond to form an epoxide or a diol, or attack a saturated carbon atom. The resulting intermediates are then further metabolized through pathways similar to those for alkanes. nih.gov

Alkynes: The biodegradation of alkynes is less studied, but it is known that some microorganisms can hydrate (B1144303) the triple bond to form a ketone, which can then be further degraded.

For this compound, it is expected that microbial communities would initially attack the more reactive double bond, followed by degradation of the rest of the carbon chain. The triple bond may require specific enzymatic pathways for its breakdown. Genera of bacteria known to degrade hydrocarbons include Pseudomonas, Acinetobacter, Rhodococcus, and Bacillus. mdpi.com

The efficiency of microbial degradation of hydrocarbons in soil and water is governed by a multitude of factors.

Nutrient Availability: Microbial growth and metabolism are often limited by the availability of essential nutrients such as nitrogen and phosphorus. nih.govnih.govresearchgate.netresearchgate.netut.ac.ir In cases of hydrocarbon contamination, the carbon-to-nutrient ratio can be very high, making nutrient availability a critical limiting factor.

Temperature: Microbial activity is highly temperature-dependent, with optimal degradation rates occurring within a specific temperature range for different microbial communities. cambridge.orgnih.govnih.govacs.orgcore.ac.uk Generally, higher temperatures (up to a certain optimum) increase metabolic rates. cambridge.orgnih.govnih.govacs.orgcore.ac.uk

pH: The pH of the soil or water affects microbial enzyme activity and the solubility of nutrients. Most hydrocarbon-degrading microorganisms thrive in a pH range of 6 to 8. omicsonline.orgut.ac.irresearchgate.netijpab.com

Oxygen Availability: Aerobic biodegradation requires the presence of oxygen as an electron acceptor. In anoxic environments, anaerobic degradation can occur but is generally much slower.

Bioavailability: The accessibility of the hydrocarbon to the microorganisms is a key factor. Low water solubility and sorption to soil organic matter can reduce the bioavailability of hydrophobic compounds like this compound.

The following table provides a summary of the factors influencing the biodegradation of unsaturated hydrocarbons in soil and aqueous environments.

| Factor | Optimal Condition for Biodegradation | Impact on Metabolism Rate |

| Nutrient Availability (Nitrogen, Phosphorus) | Balanced C:N:P ratio | Essential for microbial growth and enzyme production. Lack of nutrients can severely limit degradation. nih.govnih.govresearchgate.netresearchgate.netut.ac.ir |

| Temperature | Mesophilic range (20-40°C) for many communities | Directly affects enzyme kinetics and microbial growth rates. cambridge.orgnih.govnih.govacs.orgcore.ac.uk |

| pH | Neutral to slightly alkaline (6-8) | Influences enzyme function and nutrient availability. omicsonline.orgut.ac.irresearchgate.netijpab.com |

| Oxygen | Aerobic conditions | Required for efficient aerobic metabolic pathways. |

| Bioavailability | High | Determines the amount of substrate accessible to microorganisms. |

Applications in Advanced Materials Science and Supramolecular Chemistry

Enyne Motifs in π-Conjugated Systems and Functional Materials

The enyne moiety is a valuable component in the design of π-conjugated systems, which are fundamental to functional organic materials used in electronics and photonics. The alternating double and triple bonds create a delocalized electron system that can influence the material's optical and electronic properties.

Detailed research into other enyne-containing molecules provides insight into the potential role of (Z)-dodec-5-en-7-yne. For instance, the incorporation of enyne substituents into BODIPY (boron-dipyrromethene) dyes, a class of highly fluorescent molecules, has been shown to significantly alter their photophysical characteristics. rsc.org In these systems, the enyne motif leads to a blue shift in the absorption wavelength and a red shift in the emission, resulting in a large Stokes shift—a desirable property for applications in fluorescence imaging and sensing. rsc.org The planar nature of the enyne bridge helps maintain or extend the π-conjugation across the molecule. researchgate.net

Furthermore, the structure of this compound makes it a precursor or a segment for longer, more complex conjugated systems. The assembly of such units could lead to the formation of oligoynes, which are linear chains of sp-hybridized carbon atoms. These structures are of interest for their potential as molecular wires. researchgate.net The defined (Z)-geometry of the double bond in this compound can introduce specific conformational constraints in larger systems, influencing their packing in the solid state and, consequently, their bulk material properties.

Polymer Chemistry Applications via Alkyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction catalyzed by transition metals, typically ruthenium, that combines an alkene and an alkyne to form a 1,3-diene. organic-chemistry.org This reaction has been adapted for polymer chemistry, offering routes to novel polymer architectures and functionalities. Molecules like this compound are potential candidates for such polymerization strategies.